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Compound of Interest

3-(2-Methoxyphenyl)-3-
Compound Name:
methylpyrrolidine

Cat. No.: B13331661

Get Quote

Executive Summary & Structural Context

The 3,3-disubstituted pyrrolidine scaffold represents a critical pharmacophore in modern
medicinal chemistry, particularly in the development of serotonin-norepinephrine reuptake
inhibitors (SNRIs) and nicotinic acetylcholine receptor ligands. The specific congener, 3-(2-
Methoxyphenyl)-3-methylpyrrolidine, poses unique characterization challenges due to the
steric crowding at the quaternary carbon (C3) and the electronic influence of the ortho-methoxy
substituent.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for this compound.[1] It is
designed to serve as a reference standard for validating synthesis, assessing purity, and
confirming the regiochemistry of the quaternary center.

Structural Identity[1][2][3]

o |[UPAC Name: 3-(2-Methoxyphenyl)-3-methylpyrrolidine

e Molecular Formula: C12H17NO[2]
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e Molecular Weight: 191.27 g/mol

o Key Features: Quaternary Carbon (C3), Ortho-substituted anisole ring, Secondary amine
(pyrrolidine).

Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the quaternary center at C3 renders the pyrrolidine ring protons
diastereotopic. The ortho-methoxy group induces specific shielding/deshielding effects on the
aromatic ring that are diagnostic for this isomer.

1H NMR (400 MHz, CDCIs) - Predicted Reference Data

Note: Chemical shifts (

) are reported in ppm relative to TMS. Multiplicities are approximate.
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B. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the pyrrolidine ring and the tropylium-
like rearrangements of the anisole moiety.

 lonization Mode: ESI (+) or EI (70 eV)

e Molecular lon (M+): m/z 191.1]2]
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Key Fragmentation Pathways (El):
e Base Peak (m/z 70): Formed by

-cleavage of the pyrrolidine ring (loss of the aryl-methyl moiety). This is the diagnostic
"pyrrolidine fingerprint.”

e M- 15 (m/z 176): Loss of the methyl group (either from C3 or the methoxy, though C3-Me
loss is sterically favored).

e Tropylium lon (m/z 121): Formation of the methoxy-benzyl cation species after ring
disintegration.

C. Infrared (IR) Spectroscopy[6]

e N-H Stretch: 3300 - 3350 cm~! (Weak to medium, broad band).

C-H Stretch (Ar): 3000 - 3050 cm™1.

C-H Stretch (Alk): 2850 - 2960 cm~* (Methyl/Methylene).

C-O Stretch: 1240 cm~* (Strong, Aryl-alkyl ether).

Arene Breathing: 1450 - 1600 cm~* (Doublet typical of aromatic rings).

Experimental Protocols & Validation
Protocol 1: Sample Preparation for NMR

To ensure resolution of the diastereotopic protons at C2 and C4, proper solvent selection is
critical to prevent signal overlap.

e Solvent: Use CDCIs (Chloroform-d) for routine characterization.

o Note: If N-H exchange broadening obscures coupling, use DMSO-ds to sharpen the N-H
signal and observe H-N-C-H coupling.

o Concentration: Dissolve 5-10 mg of the free base (or HCI salt) in 0.6 mL of solvent.
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« Filtration: Filter through a cotton plug to remove inorganic salts (if synthesized from HCI salt
neutralization) which can cause line broadening.

Protocol 2: Regioisomer Differentiation (QC)

A common synthetic impurity is the 2-(2-methoxyphenyl)-... isomer or the N-methyl variant.
« Differentiation Strategy:

o HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the
Methyl singlet (1.45 ppm) and the Quaternary Carbon (44.0 ppm).

o NOESY (Nuclear Overhauser Effect): Strong NOE correlation between the C3-Methyl
group and the Ortho-aromatic proton (H-6") confirms the 3,3-substitution pattern.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 3-(2-
Methoxyphenyl)-3-methylpyrrolidine from crude reaction mixtures.
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Crude Product Isolation

IR Screening
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l

Mass Spectrometry
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l

1H NMR Analysis
(Identify C3-Me Singlet)

Is C3-Me Singlet Present?

Doublet or Missing

Yes: 3,3-Disubstituted No: Isomer/Impurity

HMBC/NOESY Confirmation

(Me-Ar Correlation)

Validated Structure:
3-(2-Methoxyphenyl)-3-methylpyrrolidine

Click to download full resolution via product page

Caption: Logical workflow for the structural validation of 3,3-disubstituted pyrrolidines,

prioritizing C3-Methyl identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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